Dexamethasone Cipecilate
Description
Contextualization of Dexamethasone (B1670325) Cipecilate within Corticosteroid Therapeutics Research
Dexamethasone cipecilate is a derivative of dexamethasone, a potent and well-established corticosteroid used to manage a variety of inflammatory and autoimmune conditions. patsnap.comdrugbank.com The research and development of this compound are rooted in the ongoing effort to optimize corticosteroid therapy. While glucocorticoids like dexamethasone are highly effective, their use can be associated with systemic side effects, particularly with long-term administration. nih.gov
The development of this compound represents a targeted approach to improve the therapeutic index of dexamethasone. By modifying the parent drug into a prodrug form, researchers aim to enhance its local efficacy and duration of action, potentially allowing for reduced dosing frequency and a more favorable side effect profile. patsnap.comnih.gov This positions this compound within a key area of modern pharmaceutical research focused on creating more targeted and patient-friendly treatment options.
Significance of Ester Prodrug Design in Glucocorticoid Research
The design of ester prodrugs is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of parent drugs. scirp.orgscirp.org In the context of glucocorticoid research, this approach holds particular importance for several reasons:
Enhanced Lipophilicity: Esterification of a drug molecule can increase its lipophilicity, or its ability to dissolve in fats and lipids. scirp.orgscirp.org This is particularly advantageous for topical and intranasal administration, as it can facilitate the drug's passage across cell membranes to reach its target receptors more effectively. medchemexpress.com
Targeted Delivery and Localized Action: By designing a prodrug that is preferentially activated at the site of inflammation, researchers can achieve more targeted drug delivery. scirp.org For instance, this compound is designed to be hydrolyzed to its active form, dexamethasone-17-cyclopropanecarboxylate (DX-17-CPC), primarily in the target tissue, such as the nasal mucosa. patsnap.com This localized activation helps to maximize the therapeutic effect where it is needed most while minimizing systemic exposure and potential side effects. patsnap.com
Improved Pharmacokinetics: Ester prodrugs can be engineered to have a longer duration of action. scirp.org The rate of hydrolysis of the ester bond can be controlled, leading to a sustained release of the active drug over time. This can translate to less frequent administration, improving patient convenience and adherence to treatment. nih.gov
Increased Bioavailability: For some drugs, the prodrug form can lead to improved bioavailability, meaning a greater fraction of the administered dose reaches the systemic circulation or the target site in its active form. patsnap.comscirp.org
The table below summarizes the key advantages of the ester prodrug approach in glucocorticoid research:
| Feature | Description | Significance for Glucocorticoids |
| Enhanced Lipophilicity | Increased ability to dissolve in lipids. | Improved penetration through cell membranes for topical and intranasal delivery. medchemexpress.comscirp.org |
| Targeted Delivery | Preferential activation at the site of action. | Maximizes local therapeutic effect and minimizes systemic side effects. scirp.orgpatsnap.com |
| Sustained Release | Controlled hydrolysis of the ester bond. | Longer duration of action, allowing for less frequent dosing. nih.govscirp.org |
| Improved Bioavailability | Increased fraction of the active drug reaching the target. | Enhanced therapeutic efficacy. patsnap.comscirp.org |
Current Academic Interest and Research Focus on this compound
Current academic and pharmaceutical research on this compound is multifaceted, exploring its potential in various therapeutic areas, primarily for inflammatory conditions. patsnap.com A significant portion of the research has focused on its application in the treatment of allergic rhinitis. nih.govpatsnap.comresearchgate.net
Clinical studies have been conducted to evaluate the efficacy and duration of action of this compound nasal spray. nih.gov One such study, a randomized, placebo-controlled, double-blind trial in patients with perennial allergic rhinitis, demonstrated that once-daily administration of this compound was effective in suppressing nasal symptoms for 24 hours. nih.gov
The mechanism of action of this compound involves its conversion to the active metabolite, DX-17-CPC, which then binds to glucocorticoid receptors. patsnap.com This binding initiates a cascade of anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production. patsnap.com Research has shown that this conversion is catalyzed by the enzyme carboxylesterase 2 (CES2) in the nasal mucosa. patsnap.com
The table below presents a summary of a key clinical trial on this compound:
| Study Design | Patient Population | Intervention | Primary Outcome | Key Finding |
| Randomized, placebo-controlled, double-blind | 28 patients with perennial allergic rhinitis | This compound nasal spray (200 μg once daily) or placebo for 7 days | Suppression of immediate nasal symptoms after antigen challenge | Efficacy lasted for 24 hours in 69.2% of the this compound group compared to 15.4% in the placebo group (p = 0.015). nih.gov |
Further research is ongoing to fully elucidate the therapeutic potential of this compound and to explore its application in other inflammatory diseases. patsnap.com Its development as a dry powder formulation for allergic rhinitis and asthma has also been a focus. springer.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
132245-57-9 |
|---|---|
Molecular Formula |
C33H43FO7 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1 |
InChI Key |
JPTKVJWWVFLEJL-GVPGRCOTSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dexamethasone cipecilate; NS-126; NS 126; NS126. |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Dexamethasone Cipecilate
Synthetic Pathways for Dexamethasone (B1670325) Cipecilate
Dexamethasone cipecilate is chemically known as dexamethasone 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate. The synthesis of this compound involves the selective esterification of the hydroxyl groups at the C17 and C21 positions of the dexamethasone molecule. While the C21 primary hydroxyl group is the most reactive and sterically accessible site for conjugation, the tertiary C17 hydroxyl group can also be esterified, often requiring specific reaction conditions nih.gov.
The synthesis of dexamethasone itself is a multi-step process, often starting from 3α-acetoxy-16-pregnen-11,20-dione. Key steps in the formation of the dexamethasone backbone include the introduction of a 17α-hydroxyl group, addition of a hydroxyl group at C21, and the introduction of a fluorine atom at the C9 position chemicalbook.com.
For the synthesis of a 17,21-diester like this compound, a plausible pathway would involve a sequential esterification. Given the higher reactivity of the C21 hydroxyl group, it would likely be esterified first with cyclohexanecarboxylic acid or its activated derivative. Subsequently, the C17 hydroxyl group would be esterified with cyclopropanecarboxylic acid or its derivative. The selective esterification of the less reactive C17 hydroxyl group might require specific catalysts or reaction conditions to overcome steric hindrance. A Chinese patent mentions the use of 17, 21-dexamethasone diester as a starting material for the synthesis of 8, 11-diene dexamethasone, indicating that methods for the synthesis of such diesters are established google.com.
The following table outlines a potential synthetic approach for this compound:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Selective Esterification at C21 | Dexamethasone, Cyclohexanecarboxylic acid chloride, Pyridine | Dexamethasone 21-cyclohexanecarboxylate |
| 2 | Esterification at C17 | Dexamethasone 21-cyclohexanecarboxylate, Cyclopropanecarbonyl chloride, suitable base | This compound |
Chemical Modification Strategies for Enhanced Properties
Chemical modification of corticosteroids like dexamethasone is a common strategy to improve their therapeutic index. These modifications are designed to alter the pharmacokinetic and pharmacodynamic properties of the drug.
The introduction of lipophilic functional groups, such as esters, is a key strategy in the development of corticosteroid prodrugs. Dexamethasone itself is a lipophilic substance, which allows it to penetrate cell membranes and interact with intracellular glucocorticoid receptors. However, increasing its lipophilicity through the addition of ester groups can further modify its properties in several beneficial ways:
Enhanced Skin Permeation: For topical applications, increased lipophilicity can improve the absorption of the drug through the skin uomustansiriyah.edu.iq.
Prolonged Release: More lipophilic derivatives can be used to create depot preparations for intramuscular injections, leading to a slower release of the drug from the injection site uomustansiriyah.edu.iq.
Improved Bioavailability: In some cases, increasing lipophilicity can lead to improved oral bioavailability nih.gov.
Targeted Delivery: Lipophilic prodrugs can be formulated into nanoparticles for targeted delivery to inflamed tissues, which can enhance efficacy and reduce systemic side effects.
Studies have shown a correlation between the lipophilicity of corticosteroids and their partitioning into tissues, which can influence their local concentration and therapeutic effect nih.gov.
The D-ring of the steroid nucleus, a five-membered cyclopentane (B165970) ring, and its substituents at the C17 position play a crucial role in the biological activity of corticosteroids. Esterification at the C17α-hydroxyl group directly impacts the properties of the D-ring and the molecule as a whole.
The introduction of an ester group at C17 can influence the binding affinity of the steroid to the glucocorticoid receptor. Research on the structure-activity relationships of various steroids has shown that the nature of the substituent at C17 affects receptor binding and, consequently, the anti-inflammatory potency uomustansiriyah.edu.iq. The elongation of the ester chain at the C17 position can lead to an increase in both binding affinity and lipophilicity nih.gov. However, the relationship is complex, as a 17α, 21-diester was found to have a lower binding affinity than the corresponding 17α-ester alone nih.gov.
A common strategy in the synthesis of corticosteroid prodrugs is the introduction of a linker molecule that can be cleaved in vivo to release the active drug. Carboxylation using dicarboxylic acid anhydrides, such as succinic anhydride (B1165640), is a widely used method to introduce a carboxyl group onto the dexamethasone molecule, which can then be further conjugated to a carrier molecule.
The synthesis of a dexamethasone-succinate conjugate typically involves the reaction of dexamethasone with succinic anhydride. This reaction results in the formation of an ester linkage between one of the carboxyl groups of succinic acid and a hydroxyl group of dexamethasone, leaving the other carboxyl group free for further modification. The C21 hydroxyl group is the most common site for this reaction due to its higher reactivity nih.gov.
The general mechanism involves the nucleophilic attack of the dexamethasone hydroxyl group on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinate (B1194679) ester. This reaction is often catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP) nih.gov.
The resulting dexamethasone-succinate can then be conjugated to various molecules, such as polymers or peptides, through its free carboxyl group, often using carbodiimide (B86325) chemistry nih.govmdpi.com. This approach has been used to develop targeted drug delivery systems and formulations with controlled release profiles nih.govnih.gov.
The following table summarizes the key aspects of this prodrug synthesis methodology:
| Methodology | Reagents | Purpose |
| Carboxylation | Dexamethasone, Succinic Anhydride, DMAP | To introduce a carboxyl group onto dexamethasone via an ester linkage. |
| Conjugation | Dexamethasone-succinate, Carrier molecule (e.g., polymer), Carbodiimide (e.g., EDC) | To attach the carboxylated dexamethasone to a carrier for targeted delivery or modified release. |
Molecular and Cellular Mechanisms of Action
Glucocorticoid Receptor (GR) Agonism by Dexamethasone (B1670325) Cipecilate and its Active Metabolites
Dexamethasone cipecilate itself is a prodrug, and its therapeutic activity is primarily attributed to its active de-esterified metabolite, dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC). This active metabolite functions as a potent agonist for the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. The interaction between DX-17-CPC and the GR initiates a cascade of molecular events that ultimately leads to the modulation of inflammatory and immune responses.
The binding of an agonist to the glucocorticoid receptor is a critical determinant of its potency. This compound's active metabolite, DX-17-CPC, has been shown to have a greater affinity for the glucocorticoid receptor than the parent compound. While specific kinetic parameters such as association and dissociation rate constants for DX-17-CPC are not extensively detailed in publicly available literature, the high affinity of dexamethasone for the GR is well-established. Unbound dexamethasone crosses cell membranes and binds with high affinity to specific cytoplasmic glucocorticoid receptors. This binding is characterized by a low dissociation constant (Kd), indicating a stable and high-affinity interaction. This strong binding is a key factor in its potency as a corticosteroid.
The relative receptor affinity (RRA) of corticosteroids is a commonly used metric to compare their potency in vitro. In these studies, the affinity of a test corticosteroid is measured relative to a standard, typically dexamethasone, which is assigned an RRA of 100. Newer intranasal corticosteroids, such as fluticasone (B1203827) furoate and mometasone furoate, exhibit a significantly higher relative binding affinity for the glucocorticoid receptor compared to dexamethasone. researchgate.net The potency of a corticosteroid at its site of action is significantly influenced by its affinity for the glucocorticoid receptor. nih.govnih.gov
Below is a table comparing the relative receptor binding affinities of various intranasal corticosteroids.
| Corticosteroid | Relative Receptor Affinity (Dexamethasone = 100) |
| Fluticasone Furoate | 2989 |
| Mometasone Furoate | 2100 |
| Fluticasone Propionate (B1217596) | 1775 |
| Beclomethasone-17-Monopropionate (active metabolite of Beclomethasone Dipropionate) | 1345 |
| Desisobutyryl-ciclesonide (active metabolite of Ciclesonide) | 1212 |
| Budesonide | 935 |
| Triamcinolone Acetonide | 233 |
| Flunisolide | 190 |
| Dexamethasone | 100 |
| Beclomethasone Dipropionate | 53 |
| Ciclesonide | 12 |
This table presents data compiled from multiple sources and is intended for comparative purposes. researchgate.net
In its inactive state, the glucocorticoid receptor resides predominantly in the cytoplasm of the cell, as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, as well as immunophilins. The binding of the active metabolite of this compound to the ligand-binding domain of the GR induces a conformational change in the receptor. This change leads to the dissociation of the associated chaperone proteins.
The now activated ligand-receptor complex rapidly translocates from the cytoplasm into the nucleus. This nuclear translocation is a critical step in the mechanism of action, as it allows the complex to interact with DNA and other nuclear components to regulate gene transcription.
Once inside the nucleus, the activated dexamethasone metabolite-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). These GREs are located in the promoter regions of target genes. The binding of the GR complex to these elements can either enhance or suppress the transcription of these genes. The selectivity of binding to different GREs is influenced by a variety of factors, including the specific cellular context and the presence of other transcription factors and coregulatory proteins. This selective binding allows for the precise control of a wide array of physiological processes.
Transcriptional Regulation and Gene Expression Modulation
The binding of the activated glucocorticoid receptor complex to GREs is a key mechanism through which this compound's active metabolite modulates gene expression. patsnap.com This modulation occurs through two primary pathways: transactivation and transrepression.
In transactivation, the GR complex directly binds to positive GREs, leading to an increase in the transcription of target genes. This process is responsible for the synthesis of anti-inflammatory proteins.
In transrepression, the GR complex can interfere with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key players in the inflammatory response. By inhibiting the activity of these pro-inflammatory transcription factors, the GR complex effectively downregulates the expression of a wide range of inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
A crucial aspect of the therapeutic effect of this compound's active metabolite is its ability to induce the synthesis of proteins with anti-inflammatory properties. patsnap.com Through the process of transactivation, the activated GR complex upregulates the expression of genes that encode for anti-inflammatory proteins. One of the most well-characterized of these is lipocortin-1 (also known as annexin A1). Lipocortin-1 is an inhibitor of phospholipase A2, an enzyme that plays a key role in the inflammatory cascade by catalyzing the release of arachidonic acid from cell membranes. By inhibiting phospholipase A2, lipocortin-1 reduces the production of potent inflammatory mediators such as prostaglandins and leukotrienes.
Furthermore, corticosteroids can activate other anti-inflammatory genes and promote the degradation of mRNA that encodes for specific inflammatory proteins. nih.gov Dexamethasone also acts as an immunosuppressant by stimulating the synthesis of enzymes that contribute to decreasing the inflammatory response. medscape.com
Inhibition of Pro-inflammatory Cytokine Production
A primary mechanism of this compound, through its active form, is the potent suppression of pro-inflammatory gene expression. It binds to intracellular glucocorticoid receptors, and this complex translocates to the nucleus. bohrium.com Here, it downregulates the transcription of genes encoding a variety of pro-inflammatory cytokines. bohrium.com
Key cytokines inhibited include:
Tumor Necrosis Factor-alpha (TNF-α) bohrium.commedchemexpress.com
Interleukin-1 (IL-1) bohrium.commedchemexpress.com
Interleukin-6 (IL-6) bohrium.commedchemexpress.comnih.gov
Interleukin-8 (IL-8) nih.gov
Interferon-gamma (IFN-γ) nih.gov
By repressing these signaling molecules, the drug effectively reduces the recruitment and activation of immune cells at inflammatory sites, thereby mitigating the inflammatory response. bohrium.com This inhibition occurs in a dose-dependent manner. wikipedia.org The mechanism also involves the inhibition of enzymes like phospholipase A2, which is crucial for the synthesis of prostaglandins and leukotrienes, further contributing to its anti-inflammatory profile. bohrium.com
| Cytokine | Effect of Dexamethasone | Source |
| TNF-α | Downregulation of gene expression | bohrium.commedchemexpress.com |
| IL-1 | Downregulation of gene expression | bohrium.commedchemexpress.com |
| IL-6 | Significant inhibition of secretion | medchemexpress.comnih.govnih.gov |
| IL-8 | Significant inhibition of secretion | nih.gov |
| IFN-γ | Inhibition of secretion | nih.gov |
Cellular Immunomodulatory Effects
Modulation of Lymphocyte Proliferation
This compound exerts significant control over the adaptive immune system by modulating the proliferation of lymphocytes. It effectively reduces the proliferation and activity of both T lymphocytes and B lymphocytes. bohrium.com Studies on peripheral blood mononuclear cells (PBMCs) demonstrate that dexamethasone inhibits Concanavalin-A (Con-A) stimulated lymphocyte proliferation in a dose-dependent fashion. nih.gov This anti-proliferative effect is a cornerstone of its immunosuppressive activity, making it effective in conditions characterized by an overactive immune system. bohrium.com The cytokine IL-2, a key driver of lymphocyte proliferation, has been shown to have an antagonistic effect on the anti-proliferative action of dexamethasone, suggesting that inhibition of IL-2 pathways may enhance steroid sensitivity.
Inhibition of Th2 Cytokine and Chemokine Production
The effect of this compound on T helper 2 (Th2) cells and their associated cytokines is complex. Research indicates that glucocorticoids can inhibit the secretion of Th2-type cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov However, this inhibition is often less pronounced compared to its potent suppression of Th1-type cytokines like IFN-γ. nih.gov This differential effect may lead to a relative shift from a Th1 to a Th2 cytokine profile. nih.gov Conversely, some studies suggest that the promotion of a type 2 response is primarily a result of the strong downregulation of type 1 cytokines, which in turn permits the production of type 2 cytokines. tandfonline.com Furthermore, dexamethasone has been shown to very markedly inhibit the production of Interleukin-9 (IL-9), a cytokine involved in allergic responses, by activated T cells.
Modulation of Mast Cell Secretory Responses
This compound effectively modulates the function of mast cells, which are critical effectors in allergic diseases. It potently suppresses the production and secretion of cytokines from mast cells that have been stimulated by triggers such as Interleukin-33 (IL-33). This suppression occurs rapidly and targets transcriptional activity mediated by factors like NF-κB and AP-1, without affecting earlier signaling events like the phosphorylation of MAP kinases. In addition to inhibiting their secretory functions, dexamethasone can also inhibit the development and differentiation of mast cells from progenitor cells, further reducing the pool of these inflammatory cells. youtube.com
| Mast Cell Response | Effect of Dexamethasone | Mechanism | Source |
| Cytokine Production (e.g., IL-6) | Potent suppression | Antagonism of AP-1 and NF-κB transcriptional activity | |
| Cell Development | Dose-dependent inhibition of differentiation | Decrease in DNA synthesis in progenitor cells | youtube.com |
| Migration | Reversal of IL-33 augmented migration | Not fully elucidated |
Impact on Neutrophil and Monocyte Surface Marker Expression (e.g., CD11b, CD18, CD62L)
This compound influences the expression of key surface adhesion molecules on leukocytes, which is critical for their migration to sites of inflammation. Research on human eosinophils has shown that incubation with dexamethasone leads to a lower expression of the integrin CD11b on the plasma membrane. This inhibitory effect was observed on both basal and eotaxin-upregulated CD11b levels. Studies on bovine neutrophils have also documented that glucocorticoids regulate the expression of L-selectin (CD62L) and the integrin beta-2 chain (CD18), which is a component of Mac-1 (CD11b/CD18). This modulation of surface markers is a key mechanism by which glucocorticoids interfere with leukocyte adhesion and accumulation during an inflammatory response.
Inhibition of Inflammatory MicroRNA-155 Exosome Production in Macrophages
Recent evidence highlights a novel anti-inflammatory mechanism of this compound involving exosomes, which are small vesicles involved in cell-to-cell communication. In macrophages stimulated by lipopolysaccharide (LPS), dexamethasone has been found to reduce the secretion of exosomes. patsnap.comspringer.com
Crucially, it also decreases the expression of the pro-inflammatory microRNA-155 (miR-155) contained within these exosomes. patsnap.comspringer.com Exosomes from LPS-stimulated macrophages typically increase the production of TNF-α and IL-6 in recipient cells; however, this effect is diminished when the source macrophages are treated with dexamethasone. patsnap.comspringer.com The downregulation of the key pro-inflammatory miR-155 within exosomes is believed to be a significant contributor to the anti-inflammatory effects of glucocorticoids. patsnap.com
Preclinical Pharmacology and Efficacy Models
In Vitro Pharmacological Characterization
The anti-inflammatory activity of glucocorticoids like dexamethasone (B1670325), the active component of dexamethasone cipecilate, is extensively evaluated using in vitro cell-based assays. Murine macrophage cell lines, such as RAW 264.7, are commonly employed models. In these assays, inflammation is typically induced by lipopolysaccharide (LPS), an endotoxin (B1171834) that stimulates a robust inflammatory response. mdpi.comnih.gov
The efficacy of the drug is quantified by its ability to suppress the production of key pro-inflammatory mediators. Dexamethasone has been shown to potently inhibit the secretion of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophages. mdpi.comnih.gov The mechanism behind this suppression involves the modulation of critical signaling pathways, such as the MAPK and NF-κB pathways, which are central to the inflammatory response. nih.gov this compound, through its active form, exerts its effects by binding to glucocorticoid receptors, which leads to the induction of anti-inflammatory protein synthesis and the inhibition of pro-inflammatory cytokine production. patsnap.com
| Inflammatory Mediator | Effect of Dexamethasone Treatment | Associated Signaling Pathway | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Suppression of release | NF-κB, MAPK | mdpi.comnih.gov |
| Interleukin-6 (IL-6) | Suppression of secretion | NF-κB | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Suppression of secretion | NF-κB | nih.gov |
While direct in vitro comparative studies between this compound and fluticasone (B1203827) propionate (B1217596) in cellular systems are not extensively detailed in available literature, their relative efficacy can be inferred from their shared mechanism as potent glucocorticoids. Both compounds exert their anti-inflammatory effects by acting as glucocorticoid receptor agonists. springer.com Clinical research has provided evidence of their comparable therapeutic potential. A randomized, double-blind study in patients with perennial allergic rhinitis demonstrated that this compound was non-inferior to fluticasone propionate in improving total nasal symptom scores. researchgate.net This clinical non-inferiority suggests that at the cellular level, both compounds possess similar efficacy in modulating the inflammatory responses integral to allergic rhinitis. researchgate.net Fluticasone propionate has been shown to suppress the expression of genes related to viral entry, such as ACE2, in primary human nasal epithelial cells, highlighting a key anti-inflammatory and regulatory mechanism at the cellular level. frontiersin.org
In Vivo Animal Models for Therapeutic Evaluation
The guinea pig is a well-suited animal for modeling allergic airway diseases because its airway pathophysiology is similar to that observed in humans. d-nb.info Models of allergic rhinitis in guinea pigs are typically established by sensitizing the animals with an allergen, commonly ovalbumin (OVA), followed by intranasal challenges to elicit an allergic response. nih.govresearchgate.netamegroups.org
These models exhibit hallmark symptoms of human allergic rhinitis, including sneezing, nasal rubbing, and rhinorrhea. d-nb.inforesearchgate.net Histopathological examination of the nasal mucosa reveals significant changes such as goblet cell hyperplasia, epithelial damage, eosinophil infiltration, and submucosal inflammatory edema. nih.govaging-us.com Studies using this model have shown that treatment with dexamethasone significantly inhibits these pathological changes. nih.govaging-us.com Early intervention with dexamethasone has been demonstrated to suppress the remodeling of the nasal mucosa caused by chronic allergen exposure. nih.gov This preclinical evidence supports the therapeutic efficacy of dexamethasone-based compounds for allergic rhinitis. nih.gov
| Parameter Evaluated | Effect of Ovalbumin Challenge | Effect of Dexamethasone Treatment | Reference |
|---|---|---|---|
| Nasal Symptoms (Sneezing, Rubbing) | Increase | Significant Reduction | aging-us.com |
| Eosinophil Infiltration | Massive Infiltration | Significant Reduction | aging-us.com |
| Goblet Cell Hyperplasia | Significant Increase | Significant Inhibition | nih.gov |
| Epithelial Damage | Present | Significant Inhibition | nih.gov |
| Submucosal Edema | Present | Reduction | aging-us.com |
Animal models are crucial for studying airway inflammation, a key component of asthma and other allergic respiratory diseases. In actively sensitized Brown-Norway rats, an allergen challenge with ovalbumin induces a significant influx of inflammatory cells into the airways and lung parenchyma. nih.gov This cellular infiltration is highest in the initial hours post-challenge and is characterized by the presence of neutrophils and, subsequently, a rise in eosinophils and lymphocytes. nih.gov
| Measurement | Control Group (Allergen Challenge) | Dexamethasone-Treated Group | Reference |
|---|---|---|---|
| Cellular Influx (Large Airways) | 3.61 +/- 0.5 x 10⁶ cells | 1.0 +/- 0.2 x 10⁶ cells | nih.gov |
| Cellular Influx (Small Airways/Parenchyma) | 31.7 +/- 2.8 x 10⁶ cells | 21.9 +/- 2.9 x 10⁶ cells | nih.gov |
| Primary Cell Types Reduced | - | Neutrophils, Eosinophils | nih.gov |
The therapeutic potential of dexamethasone and its derivatives, including this compound, extends to a range of severe inflammatory and autoimmune conditions, as demonstrated in various preclinical models. patsnap.com Dexamethasone consistently serves as a positive control in these studies due to its potent immunosuppressive and anti-inflammatory effects. chempartner.com
In the MRL/MpJ mouse model of autoimmune pancreatitis (AIP), dexamethasone treatment significantly attenuates the disease by reducing inflammation, fibrosis, and the destruction of acinar tissue. nih.gov In another study using an Lpr autoimmune mouse model, dexamethasone administration alleviated autoimmune lung injury and reduced the formation of mediastinal fat-associated lymphoid clusters. nih.gov This effect was associated with a significant reduction in B-lymphocyte populations within the lungs. nih.gov Furthermore, in the rat collagen-induced arthritis (CIA) model, a gold standard for preclinical rheumatoid arthritis research, dexamethasone is used as a benchmark anti-inflammatory agent to validate the model's responsiveness to treatment. chempartner.com These studies collectively highlight the broad efficacy of dexamethasone in modulating the complex pathologies of systemic inflammatory and autoimmune diseases.
Consideration of Sex Differences in Preclinical Pharmacological Responses (e.g., Dexamethasone clearance and potency)
The investigation of sex as a biological variable is a critical component of preclinical pharmacology to ensure the rigor and reproducibility of scientific findings that guide clinical research. aimspress.com In the context of glucocorticoids, such as dexamethasone (the active metabolite of this compound), preclinical studies have revealed significant differences in pharmacological responses between males and females. These differences can manifest in both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of the compound. kup.at
Detailed research in animal models has provided valuable insights into these sex-specific variations. A key study utilizing collagen-induced arthritic (CIA) rats, a common preclinical model for rheumatoid arthritis, comprehensively evaluated the pharmacokinetics and pharmacodynamics of dexamethasone in both sexes. nih.govresearchgate.net
The findings from this research indicated a marked difference in how male and female rats process and respond to the drug. Specifically, the clearance of dexamethasone was found to be 43% greater in male rats compared to females. nih.govnih.gov This pharmacokinetic difference is potentially attributable to the sexually dimorphic expression of metabolic enzymes. mdpi.com In rats, certain cytochrome P450 enzymes, which are crucial for drug metabolism, are expressed differently between sexes. For instance, Cyp3a2 is a male-specific isozyme in rats, which could contribute to the observed faster clearance of dexamethasone in males. nih.gov
It is important to note that these sex-dependent differences in corticosteroid pharmacology are not universal across all species. For example, a study conducted in camels found no significant differences in any pharmacokinetic or pharmacodynamic parameters of dexamethasone between males and females. nih.gov This highlights the species-specific nature of these pharmacological responses.
The following tables summarize the key preclinical findings on sex differences in dexamethasone pharmacology from the study in CIA rats.
Table 1: Sex Differences in Dexamethasone Pharmacokinetics in CIA Rats
| Parameter | Male | Female | Percentage Difference |
|---|
| Clearance | 43% Greater | - | Male > Female |
This table illustrates the difference in the systemic clearance of dexamethasone between male and female collagen-induced arthritic (CIA) rats. nih.gov
Table 2: Sex Differences in Dexamethasone Pharmacodynamics (Potency) in CIA Rats
| Parameter | Male | Female | Implication |
|---|
| IC50 (ng/mL) | 0.015 | 0.101 | Higher potency in males |
This table shows the half-maximal inhibitory concentration (IC50) of dexamethasone for the suppression of paw edema, indicating lower potency in female rats. nih.gov
Preclinical Pharmacokinetics and Metabolism
In Vitro Metabolic Conversion of Dexamethasone (B1670325) Cipecilate
Dexamethasone cipecilate (DX-CP) is a novel synthetic corticosteroid designed with two ester groups, a feature that enhances its lipophilicity. This increased lipophilicity is intended to prolong its pharmacological effect by increasing its residence time at the site of action. The therapeutic activity of this compound is largely attributed to its conversion into an active metabolite through de-esterification. In vitro studies have been conducted to elucidate the metabolic pathways of this compound in key human tissues, particularly the liver and the nasal mucosa, the primary site of action for its use in treating allergic rhinitis.
The primary active metabolite of this compound has been identified as dexamethasone 17-cyclopropanecarboxylate (DX-17-CPC). This metabolite is formed through the de-esterification of the parent compound. In cellular assays, DX-17-CPC has demonstrated greater potency than this compound itself. Its potency is considered nearly equivalent to other clinically utilized corticosteroids, such as fluticasone (B1203827) propionate (B1217596). Research confirms that DX-17-CPC is the major metabolite formed when this compound is incubated with human liver microsomes, liver S9 fractions, and human nasal mucosa homogenates. This metabolic conversion is crucial, as evidence suggests that DX-17-CPC is the principal contributor to the pharmacological effects observed after the administration of this compound.
The metabolic conversion of this compound to its active form, DX-17-CPC, is primarily facilitated by enzymatic hydrolysis. Studies have shown that this transformation is catalyzed by carboxylesterases (CESs), a class of enzymes crucial for the hydrolysis of various esters, amides, and carbamates. The reaction was found to be independent of NADPH, a cofactor typically required for cytochrome P450-mediated reactions. Further evidence for the involvement of CES was provided by inhibition studies, where phenylmethylsulfonyl fluoride (B91410) (PMSF), a known CES inhibitor, effectively blocked the formation of DX-17-CPC. This confirms that carboxylesterase-mediated hydrolysis is the key enzymatic pathway for the activation of this compound.
To identify the specific carboxylesterase isoforms responsible for the hydrolysis of this compound, experiments were conducted using recombinant human CES1 and CES2. These studies demonstrated that the conversion of this compound to DX-17-CPC is catalyzed by CES2. When this compound was incubated with recombinant CES2, significant metabolic activity was observed. Conversely, incubation with CES1 resulted in minimal to no conversion. This finding is significant as it pinpoints CES2 as the primary enzyme responsible for the bioactivation of this compound in human tissues, including the nasal mucosa where CES2 is expressed.
In vitro investigations using human liver subcellular fractions, such as microsomes and S9 fractions, have provided a detailed profile of this compound metabolism. In both human liver microsomes and S9 fractions, DX-17-CPC was identified as the major metabolite.
In addition to the primary metabolite, two novel epoxide metabolites, designated UK1 and UK2, were detected in liver S9 incubations. Interestingly, only UK1 was found in liver microsome incubations. This suggests that cytosolic enzymes, which are present in the S9 fraction but not in microsomes, are responsible for the formation of the UK2 metabolite.
Table 1: Metabolites of this compound in Human Liver Systems
| System | Major Metabolite | Minor Metabolites Detected |
|---|---|---|
| Liver Microsomes | DX-17-CPC | UK1 |
Given its intranasal administration for allergic rhinitis, understanding the metabolism of this compound directly within the human nasal mucosa is critical. Studies using human nasal mucosa homogenate demonstrated that this compound is efficiently transformed into its active metabolite, DX-17-CPC. In fact, DX-17-CPC was the only metabolite detected in these incubations. This local, site-specific metabolism confirms that the pharmacologically active compound is generated directly at its intended site of action. The identification of CES2 as the catalyzing enzyme is consistent with the finding that CES2 is expressed in the nasal mucosa.
The conversion of this compound to DX-17-CPC occurs at a very high rate. In studies with human liver S9 fractions, the metabolic turnover was exceptionally rapid. After only a 5-minute incubation period, the remaining concentration of the parent compound, this compound, was merely 5%. This indicates a swift and efficient enzymatic conversion to the active metabolite, DX-17-CPC, ensuring that the active form of the drug becomes readily available in metabolic systems.
Table 2: Compound Names Mentioned in the Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate |
| DX-17-CPC | Dexamethasone 17-cyclopropanecarboxylate |
| Fluticasone propionate | S-(fluoromethyl) 6α,9-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-(propionyloxy)androsta-1,4-diene-17β-carbothioate |
| Phenylmethylsulfonyl fluoride (PMSF) | Benzene-alpha-sulfonyl fluoride |
| UK1 | Unidentified Epoxide Metabolite 1 |
Investigation of Minor Metabolites (e.g., epoxide metabolites UK1, UK2)
In preclinical investigations, the metabolism of this compound (DX-CP) has been shown to yield a primary active metabolite along with several minor metabolic products. The principal metabolite identified in both human liver microsomes and S9 fractions is DX-17-CPC, the de-esterified active form of the drug. nih.gov
Beyond this major pathway, further research into the metabolic fate of DX-CP in human liver S9 fractions revealed the presence of two previously unidentified minor metabolites, designated UK1 and UK2. nih.gov These compounds were determined to be epoxide metabolites. nih.gov Interestingly, while both UK1 and UK2 were detected in the liver S9 fraction, only UK1 was observed in liver microsomes. nih.gov This finding suggests that the formation of UK2 is likely mediated by cytosolic enzymes, which are present in the S9 fraction but not in isolated microsomes. nih.gov In studies using human nasal mucosa, the primary transformation observed was the conversion of DX-CP to its active metabolite, DX-17-CPC. nih.gov
Table 1: Detection of this compound Metabolites in Human Liver Preparations
| Metabolite | Liver Microsomes | Liver S9 Fraction |
|---|---|---|
| DX-17-CPC (Major) | Detected | Detected |
| UK1 (Epoxide) | Detected | Detected |
| UK2 (Epoxide) | Not Detected | Detected |
Prodrug Activation Mechanisms and Pharmacokinetic Advantages
This compound is a novel synthetic corticosteroid designed as a prodrug. nih.gov Prodrugs are inactive or less active compounds that are converted into pharmacologically active agents within the body through metabolic processes. nih.gov The pharmacological effect of this compound is primarily attributed to its active de-esterified metabolite, DX-17-CPC. nih.gov This prodrug strategy offers pharmacokinetic advantages, including the potential for targeted drug delivery and improved therapeutic profiles. The encapsulation of lipophilic dexamethasone prodrugs into nanoparticles, for instance, has been shown to significantly improve the pharmacokinetic profile compared to conventional formulations. nih.gov
The activation of the this compound prodrug is critically dependent on enzymatic hydrolysis of its ester linkages. nih.govmdpi.com In vitro studies have demonstrated that this compound is efficiently transformed into its active metabolite, DX-17-CPC, in human liver and, importantly, in the nasal mucosa, which is a primary site of action for treatments of allergic rhinitis. nih.gov
This bioactivation is specifically catalyzed by carboxylesterases (CES). nih.gov Further investigation using recombinant human carboxylesterases has identified CES2 as the specific enzyme responsible for this hydrolytic conversion. nih.gov The efficient hydrolysis by esterases at the target site ensures the local release of the active compound, which is the fundamental mechanism for its enhanced pharmacological action. nih.gov
This compound's structure, which includes ester side chains, imparts a high degree of lipophilicity. This characteristic is a deliberate design feature intended to influence its pharmacokinetic behavior. While dexamethasone itself is considered moderately lipophilic with a Log P of 1.83, ester-based prodrugs are significantly more so. nih.gov High lipophilicity can promote a drug's retention in tissues, potentially leading to a prolonged residence time at the site of action.
This principle is demonstrated by other lipophilic dexamethasone prodrugs, such as dexamethasone palmitate. When formulated in nanoparticles, this lipophilic prodrug exhibited a markedly extended pharmacokinetic profile after intravenous administration in mice. nih.govnih.gov Plasma concentrations of the active drug remained high for up to 18 hours, a significant increase compared to the rapidly cleared conventional soluble form, dexamethasone sodium phosphate (B84403). nih.govnih.gov This correlation between high lipophilicity and extended duration of action suggests that the lipophilic nature of this compound is a key factor in prolonging its local pharmacological effects.
Table 2: Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate |
| DX-17-CPC | Dexamethasone 17-cyclopropanecarboxylate |
| UK1 | Epoxide metabolite of this compound |
| UK2 | Epoxide metabolite of this compound |
| Dexamethasone | (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
| Dexamethasone palmitate | Dexamethasone 21-palmitate |
| Dexamethasone sodium phosphate | Dexamethasone 21-phosphate disodium (B8443419) salt |
Analytical Methodologies for Dexamethasone Cipecilate Research
Chromatographic Techniques for Compound and Metabolite Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS/MS), are the cornerstone techniques for the sensitive and specific quantification of dexamethasone (B1670325) cipecilate and its metabolites in various biological and pharmaceutical samples.
Dexamethasone cipecilate is metabolized in the human liver and nasal mucosa primarily to its active de-esterified metabolite, DX-17-CPC. nih.gov The quantification of the parent drug and this key metabolite is essential for pharmacokinetic and metabolism studies. Analytical methods typically involve sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from complex matrices like plasma, tissue homogenates, or bronchoalveolar lavage fluid. nih.govscirp.orgresearchgate.net
Reversed-phase chromatography is the most common separation mode, utilizing C18 or similar stationary phases. nih.govresearchgate.netshimadzu.com Gradient or isocratic elution with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and aqueous buffers (e.g., phosphate (B84403) buffer, ammonium (B1175870) formate) allows for the effective separation of the parent compound from its metabolites and endogenous interferences. shimadzu.comscielo.org.zarsc.org Detection is commonly achieved using UV absorbance, typically around 240-254 nm, or more selectively and sensitively, by tandem mass spectrometry. nih.govscielo.org.zaedu.krd LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode provide high specificity and achieve low limits of quantification, often in the picogram-per-milliliter range, which is critical for analyzing samples from biological studies. rsc.orgnih.govresearchgate.net
| Analyte/Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |
| Dexamethasone in Plasma/Tissue | Octadecyl silane (B1218182) (C18) | Acetic acid, methanol, butanol, and water | UV (254 nm) | Sensitivity limit of 10 ng; recovery ~87% from brain tissue. | nih.gov |
| Dexamethasone Palmitate in BALF | C18 | Acetonitrile and water (85:15, v/v) | UV (240 nm) | LOQ of 0.1 µg/mL; extraction recovery of 84.3%. | scirp.org |
| Dexamethasone in Ocular Tissues | Acquity C18 (1.7 µm) | Methanol and 5 mM ammonium formate (B1220265) in 0.1% formic acid (gradient) | APCI-MS/MS | Linear range of 200–100,000 pg/mL. | rsc.org |
| Dexamethasone and impurities | Titan™ C18 (1.9 µm) | Monobasic potassium phosphate (pH 3.0) and acetonitrile (gradient) | UV (240 nm) | USP monograph method; resolves dexamethasone from impurities like betamethasone (B1666872) and dexamethasone acetate. | shimadzu.comsepscience.com |
Spectroscopic Methods for Structural Elucidation of Metabolites
The identification and structural characterization of metabolites are paramount to understanding the biotransformation of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal tools for this purpose.
In vitro studies with human liver S9 and microsomes have shown that this compound is converted not only to its main active metabolite, DX-17-CPC, but also to two novel epoxide metabolites (designated UK1 and UK2). nih.gov The initial identification of these metabolites is typically performed using LC-MS/MS. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in determining the elemental composition of the metabolites. Tandem MS (MS/MS) experiments induce fragmentation of the metabolite ions, and the resulting fragmentation patterns provide crucial information about their chemical structure. nih.govnih.gov
For unambiguous structure determination, metabolites must often be isolated and analyzed by NMR spectroscopy. nih.govresearchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to piece together the complete chemical structure, including the stereochemistry, of the novel compounds. For fluorinated steroids like dexamethasone and its derivatives, ¹⁹F NMR can be a particularly useful technique for detecting the drug and its metabolites in biological samples. nih.govresearchgate.net Advanced techniques like chemical isotope labeling LC-MS have also been employed to investigate the broader metabolomic perturbations induced by dexamethasone administration in various tissues. nih.govmdpi.combohrium.com
Receptor Binding Assays for Ligand-Receptor Interaction Quantification (e.g., Scatchard Analyses, Competitive Binding)
The pharmacological activity of this compound's active metabolite is mediated through its interaction with glucocorticoid receptors (GR). Receptor binding assays are essential in vitro tools used to quantify this interaction, determining the affinity of the ligand for the receptor and the density of receptors in a given tissue. thermofisher.com These assays are fundamental in drug discovery for characterizing ligand-receptor interactions.
Saturation binding assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand (e.g., ³H-dexamethasone) until equilibrium is reached. This allows for the determination of the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd). The Kd represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium, with a lower Kd value indicating a higher binding affinity. uwec.edugraphpad.com
Scatchard analysis is a graphical method used to analyze saturation binding data. uwec.eduwikipedia.org By plotting the ratio of bound to free radioligand against the concentration of bound radioligand, a linear plot can be obtained where the slope is equal to -1/Kd and the x-intercept corresponds to the Bmax. wikipedia.orgersnet.orgresearchgate.net Scatchard analyses have been used to determine the binding affinity of dexamethasone to type I receptors, revealing a high affinity with a Kd of approximately 0.83 nM. nih.gov
Competitive binding assays are used to determine the binding affinity (expressed as an inhibition constant, Ki, or as an IC50 value) of an unlabeled test compound (like the active metabolite of this compound) by measuring its ability to compete with a radiolabeled ligand for the receptor binding site. nih.govepa.gov The IC50 value is the concentration of the unlabeled drug that displaces 50% of the specifically bound radioligand. The Ki value, a more absolute measure of affinity, can be calculated from the IC50 using the Cheng-Prusoff equation. uwec.edu
| Assay Type | Ligand | Receptor/System | Parameter | Value | Reference |
| Saturation Binding (Scatchard Analysis) | Dexamethasone | Type I Receptor (Mouse Brain) | Kd | ~0.83 nM | nih.gov |
| Competitive Binding | Dexamethasone | Glucocorticoid Receptor (Human IM9 cells) | IC50 | 3.8 nM | guidetopharmacology.org |
| Competitive Binding | Dexamethasone | Glucocorticoid Receptor (HeLaS3 cells) | IC50 | 4.1 nM | guidetopharmacology.org |
| Fluorescence Polarization | Dexamethasone | Glucocorticoid Receptor | IC50 | 3.5 nM | guidetopharmacology.org |
| Proliferation Inhibition | Dexamethasone | HepG2 cells | IC50 | 329 µg/mL | nih.gov |
Methods for Assessing Drug Permeability and Dissolution
Evaluating the permeability and dissolution characteristics of this compound is critical for predicting its absorption and bioavailability.
Permeability Assessment: The ability of a drug to pass through biological membranes is a key determinant of its absorption. Several in vitro models are employed to predict intestinal and other barrier permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. mdpi.comnih.gov It is used to predict passive transcellular permeability.
Caco-2 Cell Monolayers: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and expressing transporters. nih.govnih.gov It is considered the gold standard in vitro model for predicting human intestinal absorption, as it can account for both passive diffusion and active transport mechanisms. nih.govresearchgate.net
Rat Everted Gut Sac: This is an ex vivo technique that uses a segment of the rat intestine to study drug transport across the intestinal mucosa, preserving the complex structure and function of the tissue. researchgate.net
Dissolution Testing: Dissolution is the process by which a solid substance solubilizes in a solvent. For oral drug formulations, the dissolution rate can be the rate-limiting step for absorption. Standardized methods are used to assess the dissolution profile of drug products.
USP Apparatus: The United States Pharmacopeia (USP) describes several standard apparatuses for dissolution testing. For tablets, Apparatus 1 (basket) or Apparatus 2 (paddle) are commonly used. pharmacopeia.cnscielo.brfda.gov The test involves placing the dosage form in a specified dissolution medium at a controlled temperature (typically 37 °C) and agitation speed. Samples are withdrawn at various time points and analyzed by HPLC or UV spectrophotometry to determine the percentage of drug dissolved. pharmacopeia.cnscielo.br
In Vitro Release Testing (IVRT): For topical or specialized formulations like nanosuspensions, IVRT methods using vertical diffusion cells (e.g., Franz cells) are employed. These systems measure drug release from the formulation through a synthetic membrane into a receptor medium. dissolutiontech.com
| Test Type | Formulation | Apparatus/Method | Medium | Conditions | Reference |
| Dissolution | Dexamethasone Tablets | USP Apparatus 1 (Basket) | Dilute HCl (1 in 100) | 37 °C, 100 rpm | pharmacopeia.cnscielo.br |
| Dissolution | Dexamethasone Tablets | USP Apparatus 2 (Paddle) | 0.1 N HCl | 37 °C, 50 rpm | fda.gov |
| In Vitro Release | Dexamethasone Nanosuspension | Vertical Diffusion Cell | McIlvaine buffer (pH 7.4)/ethanol (80/20) | 32 °C, 400 rpm | dissolutiontech.com |
Future Research Directions and Translational Perspectives
Exploration of Dexamethasone (B1670325) Cipecilate in Broader Preclinical Inflammatory and Autoimmune Disease Models
The parent compound, dexamethasone, has been extensively studied across a multitude of preclinical models, demonstrating potent anti-inflammatory and immunosuppressive effects. Future research should leverage these established models to specifically investigate the pharmacodynamic and pharmacokinetic advantages of dexamethasone cipecilate. Extending its evaluation to a wider range of inflammatory and autoimmune conditions is a logical and necessary next step.
Dexamethasone has shown efficacy in models of autoimmune pancreatitis, where it significantly attenuates inflammation, acinar tissue destruction, and fibrosis. nih.gov It has also been shown to reduce lung injury and the development of mediastinal fat-associated lymphoid clusters in murine autoimmune models, partly by reducing B-lymphocyte populations and the chemokine CXCL13. nih.gov In models of collagen-induced arthritis (CIA), often considered the standard for rheumatoid arthritis, dexamethasone serves as a benchmark anti-inflammatory agent. chempartner.com Further investigations could involve models for dermatitis, psoriasis, myocarditis, and various forms of colitis. medchemexpress.compharmalegacy.com
The exploration of this compound in these models would be crucial to determine if its rapid metabolism in systemic circulation translates to a superior safety profile while maintaining or enhancing therapeutic efficacy at the local site of inflammation.
Table 1: Potential Preclinical Models for this compound Evaluation
| Disease Area | Preclinical Model | Key Inflammatory Markers/Endpoints | Rationale for this compound Study |
|---|---|---|---|
| Autoimmune Arthritis | Collagen-Induced Arthritis (CIA) in rats/mice | Clinical score, joint swelling, cytokine panels (e.g., IL-6, TNF-α), histopathology | To assess local anti-inflammatory efficacy and compare systemic exposure versus dexamethasone. chempartner.com |
| Autoimmune Pancreatitis | Poly I:C-induced AIP in MRL/MpJ mice | Histopathology (inflammation, fibrosis), lymphocyte subtypes (CD4/CD69, CD8/CD44), gene expression profiles | To evaluate the potential for targeted pancreatic delivery and reduced systemic immunosuppression. nih.gov |
| Autoimmune Lung Injury | Lpr autoimmune mouse model | Serum anti-dsDNA antibodies, lung histopathology, B-lymphocyte infiltration, CXCL13 levels | To determine efficacy in treating lung-specific inflammation with potentially lower systemic corticosteroid effects. nih.gov |
| Inflammatory Skin Disease | Hapten-induced Contact Hypersensitivity (CHS) | Skin erythema, edema, induration, immune cell infiltrate | To test topical formulations and confirm local action with minimal systemic absorption. pharmalegacy.com |
| Inflammatory Bowel Disease | Dextran Sulfate Sodium (DSS)-induced Colitis | Body weight loss, stool consistency, colon length, histopathology | To assess the efficacy of oral or rectal formulations for localized gut inflammation. |
Investigation of Novel Delivery Systems and Nanocarriers for Enhanced Targeting
The therapeutic index of corticosteroids can be significantly improved by ensuring the drug selectively reaches the target tissue. The development of novel delivery systems and nanocarriers for this compound is a promising avenue to enhance its site-specific action. Research into nanocarriers for the parent compound, dexamethasone, has already laid a substantial foundation. mdpi.com
Strategies include encapsulating the drug in liposomes, which are biocompatible vesicles capable of carrying both hydrophilic and lipophilic compounds. mdpi.com Another approach involves conjugation with polymers to form nanoparticle-based delivery systems. researchgate.netnih.gov For instance, covalent conjugation of dexamethasone with amphiphilic polypeptides that self-assemble into nanoparticles has been explored for intravitreal delivery, aiming to overcome low solubility and rapid elimination. researchgate.netnih.gov These systems can be engineered to control the drug release profile, potentially extending the therapeutic effect from a single administration. mdpi.com
Adapting these technologies for this compound could offer several advantages. A nanocarrier could protect the prodrug from premature metabolism, facilitate its transport across biological barriers, and achieve controlled release at the site of inflammation, thereby maximizing the "soft steroid" properties of the compound.
Table 2: Emerging Nanocarrier Platforms for Dexamethasone and Their Potential for this compound
| Nanocarrier Type | Description | Advantages for Corticosteroid Delivery | Potential Application for this compound |
|---|---|---|---|
| Liposomes | Phospholipid vesicles with an aqueous core. | Biocompatible, can carry large drug payloads, versatile for carrying both hydrophilic and lipophilic drugs. mdpi.com | Enhanced delivery to specific tissues; potential for stimuli-responsive release (e.g., at sites of inflammation). |
| Polymeric Nanoparticles | Self-assembled nanoparticles from amphiphilic polypeptides. | Can be designed for prolonged drug release and improved stability; surface can be modified for targeting. researchgate.netnih.gov | Intravitreal or intra-articular injections for sustained local anti-inflammatory action. |
| Lipid Nanoparticles | Nanocarriers made from solid lipids. | Good stability, controlled release, and potential for targeted delivery in ophthalmology. nih.gov | Topical formulations for ocular or dermatological conditions to improve penetration and local concentration. |
| Inorganic Nanoparticles | Carriers such as porous silicon dioxide or zirconia beads. | Rigid structures that can be loaded with drugs. nih.gov | Could be explored for specialized applications requiring specific release kinetics. |
Further Elucidation of Metabolic Pathways and Enzyme Regulation in Specific Tissues
A central feature of this compound is its design as a soft steroid, intended to be active locally and rapidly metabolized into inactive forms upon entering systemic circulation. While the general principle is understood, a detailed map of its metabolic fate in various human tissues is essential for predicting its therapeutic window and potential for off-target effects.
The metabolism of the parent compound, dexamethasone, is known to be complex and tissue-specific. In the liver, dexamethasone metabolism is catalyzed primarily by the cytochrome P450 enzyme CYP3A4, leading to metabolites such as 6α- and 6β-hydroxydexamethasone. drugbank.com Chronic administration of dexamethasone has been shown to cause significant perturbations in the metabolomes of the brain, skeletal muscle, liver, kidney, and heart, affecting pathways related to amino acid metabolism, protein biosynthesis, and energy production. nih.gov Dexamethasone can also influence glucose and lipid metabolism, which is linked to some of its side effects. mdpi.com Furthermore, it has a profound impact on the energy metabolism of immune cells, where it can prevent the glycolytic switch induced by inflammatory stimuli like lipopolysaccharides (LPS). nih.gov
Future research must focus on how the cipecilate ester moiety alters this metabolic profile. Key questions include:
Which specific esterases in target tissues (e.g., nasal mucosa, skin, lungs) are responsible for cleaving the cipecilate group to release active dexamethasone?
What is the rate of this conversion in target tissues versus systemic circulation (e.g., in the liver and blood)?
Are the metabolites of the cipecilate moiety pharmacologically inert?
Answering these questions through in-vitro studies with human tissue homogenates and advanced in-vivo metabolic profiling will provide a more complete understanding of the compound's pharmacokinetics and reinforce the mechanistic basis of its safety profile.
Table 3: Known Metabolic Effects of Dexamethasone in Specific Tissues
| Tissue | Key Metabolic Pathways Affected | Primary Metabolizing Enzymes | Relevance for this compound Research |
|---|---|---|---|
| Liver | 6-hydroxylation, side-chain cleavage | CYP3A4 | To determine the rate of systemic inactivation of absorbed this compound compared to the parent drug. drugbank.com |
| Skeletal Muscle | Glutathione, arginine, and glutamine metabolism | Not specified | To investigate if the local action of this compound avoids metabolic disturbances related to muscle wasting. nih.gov |
| Brain | Protein biosynthesis, amino acid metabolism, monoamine neurotransmitter synthesis | Not specified | To confirm that low systemic exposure from this compound minimizes central nervous system metabolic side effects. nih.gov |
| Kidney | Amino acid pathways (gluconeogenesis, ureagenesis) | Not specified | To assess the renal metabolic impact and clearance of this compound and its metabolites. nih.gov |
| Immune Cells | Glycolysis, TCA cycle, Oxidative Phosphorylation | Not specified | To study how local activation of this compound affects the immunometabolic phenotype of target immune cells. nih.gov |
Comparative Preclinical Studies with Emerging Corticosteroid Prodrugs and Delivery Platforms
The field of corticosteroid development is continually evolving, with new prodrugs and delivery platforms emerging. To establish the therapeutic niche of this compound, rigorous head-to-head comparative studies are essential. These studies should not only include traditional corticosteroids but also other modern soft steroids and advanced delivery systems.
A clinical study has already compared this compound (NS-126C) with fluticasone (B1203827) propionate (B1217596) for perennial allergic rhinitis. The study demonstrated that this compound administered once daily was non-inferior to fluticasone propionate administered twice daily in improving total nasal symptom scores. researchgate.net Notably, the incidence of local adverse reactions, such as nasal discomfort, was lower in the this compound group (0.6%) compared to the fluticasone propionate group (3.1%), suggesting a potential advantage for the powder preparation of this compound. researchgate.net
Future preclinical studies should be designed to compare this compound against other relevant compounds in models of asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis. Key parameters for comparison should include not only efficacy (e.g., reduction in inflammatory cell infiltration, cytokine expression) but also local and systemic safety markers (e.g., skin thinning, adrenal suppression, metabolic changes). Such studies will be critical in defining the relative advantages of this compound and guiding its optimal clinical positioning.
Table 4: Comparative Efficacy of this compound vs. Fluticasone Propionate in Allergic Rhinitis
| Parameter | This compound (NS-126C) | Fluticasone Propionate (FP) | Placebo | Outcome |
|---|---|---|---|---|
| Change in Total Nasal Symptom Score | -2.03 ± 1.95 | -2.10 ± 1.77 | Not specified for direct comparison | Non-inferiority of NS-126C to FP was demonstrated. Both were superior to placebo (p<0.001). researchgate.net |
| Incidence of Nasal Discomfort (Adverse Drug Reaction) | 0.6% (1/162) | 3.1% (5/161) | Not specified | Lower incidence of local adverse reaction with NS-126C. researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dexamethasone |
| Fluticasone propionate |
| Prednisone |
| Budesonide |
| 6α-hydroxydexamethasone |
| 6β-hydroxydexamethasone |
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing dexamethasone cipecilate in laboratory settings?
this compound can be synthesized via esterification of dexamethasone with cipemic acid to enhance lipophilicity. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. New compounds require rigorous identity confirmation using these techniques, while known compounds should reference established protocols .
Q. What is the pharmacological mechanism of this compound as a glucocorticoid receptor (GR) agonist?
this compound binds to cytosolic GRs, triggering receptor activation and translocation to the nucleus. This modulates anti-inflammatory gene expression (e.g., lipocortin-1) and inhibits pro-inflammatory cytokines (e.g., IL-6, TNF-α). Its esterified structure increases lipid solubility, prolonging tissue retention and enhancing potency compared to non-esterified dexamethasone .
Q. How can researchers validate the purity of this compound in novel formulations?
Use reverse-phase HPLC with UV detection (λ = 240 nm) and a C18 column, comparing retention times to certified reference standards. For impurities, employ gradient elution protocols with a mobile phase of acetonitrile/water (70:30 v/v). Purity thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate this compound’s efficacy in rheumatoid arthritis (RA) models?
Utilize collagen-induced arthritis (CIA) rat models to assess paw swelling reduction and cytokine modulation (e.g., IL-1β, IL-17). Include treatment groups with this compound monotherapy and combination regimens (e.g., with Wantong Jingu Tablet). Measure synoviocyte apoptosis via flow cytometry (Annexin V/PI staining) and validate using histopathology. Ensure sample sizes (n ≥ 8/group) are powered to detect ≥30% effect sizes (α = 0.05, β = 0.2) .
Q. What statistical approaches resolve contradictions in pharmacokinetic data across studies?
Apply meta-analysis to harmonize divergent results, adjusting for covariates like dosing regimens (e.g., 0.5–2 mg/kg) and analytical methods (e.g., LC-MS vs. ELISA). Use Bland-Altman plots to assess agreement between assays. Validate findings with in silico pharmacokinetic modeling (e.g., GastroPlus®) to predict absorption variability due to lipophilicity .
Q. How can metabolomic analysis elucidate interactions between this compound and traditional Chinese medicine (TCM) compounds?
Perform untargeted metabolomics using LC-MS on serum/urine samples from CIA rats. Identify correlated metabolites (e.g., serotonin, thromboxane B2) via Pearson correlation (|r| > 0.7, p < 0.05) and validate therapeutic targets using receiver operating characteristic (ROC) curves (AUC > 0.9). Cross-reference with gut microbiota data (16S rRNA sequencing) to link bacterial genera (e.g., Vibrio) to metabolite shifts .
Q. What methodological challenges arise when assessing this compound’s impact on gut microbiota?
Key challenges include controlling diet-induced microbiota variability and distinguishing drug-specific effects from background noise. Use principal coordinates analysis (PCoA) based on Bray-Curtis dissimilarity to visualize community shifts. Apply linear discriminant analysis (LDA) effect size (LEfSe) to identify differentially abundant taxa (LDA score > 3.0). Normalize data to baseline microbiota profiles .
Q. How can researchers address discrepancies in GR activation thresholds reported across assays?
Discrepancies often stem from method-specific sensitivities (e.g., luciferase reporter assays vs. radioligand binding). Calibrate assays using a common reference standard (e.g., dexamethasone) and report EC50 values with 95% confidence intervals. Validate findings across multiple cell lines (e.g., HEK293-GR vs. primary macrophages) .
Q. What strategies optimize this compound’s formulation for enhanced bioavailability in preclinical studies?
Use nanoemulsions or liposomes to improve aqueous solubility. Characterize particle size (dynamic light scattering; 50–200 nm), encapsulation efficiency (ultracentrifugation/HPLC), and in vitro release profiles (dialysis bag method, pH 7.4). Compare bioavailability via area under the curve (AUC) in pharmacokinetic studies .
Q. How should cross-study comparisons account for variability in anti-inflammatory endpoints?
Standardize endpoints using CONSORT-like guidelines: define primary outcomes (e.g., paw edema reduction), secondary outcomes (e.g., cytokine levels), and exploratory metrics (e.g., histopathology scores). Perform sensitivity analyses excluding outliers and adjust for confounding variables (e.g., baseline inflammation severity) using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
